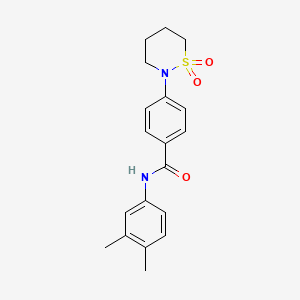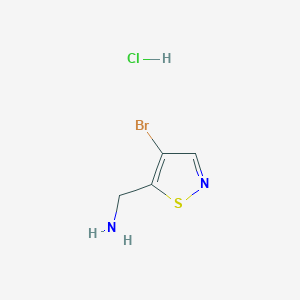
CDK5 inhibitor 20-223
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von CDK5-Inhibitor 20-223 umfasst mehrere Schritte, beginnend mit der Herstellung des Aminopyrazol-Kerns. Die Syntheseroute umfasst die folgenden Schritte:
Bildung des Aminopyrazol-Kerns: Dies wird durch eine Reihe von Reaktionen mit Hydrazin und einem geeigneten Diketon erreicht.
Funktionalisierung: Der Aminopyrazol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um seine inhibitorische Aktivität gegen CDK5 und CDK2 zu verbessern.
Analyse Chemischer Reaktionen
CDK5-Inhibitor 20-223 durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Aminopyrazol-Kern zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen verschiedene Substituenten eingeführt werden, um ihre Aktivität zu verbessern oder ihre Eigenschaften zu modifizieren.
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
CDK5-Inhibitor 20-223 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von cyclinabhängigen Kinasen, insbesondere CDK5 und CDK2, zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von CDK5 in verschiedenen zellulären Prozessen zu untersuchen, einschließlich der Zellzyklusregulation und der neuronalen Funktion.
Medizin: CDK5-Inhibitor 20-223 hat in präklinischen Modellen vielversprechende Ergebnisse für die Behandlung von Darmkrebs gezeigt.
5. Wirkmechanismus
CDK5-Inhibitor 20-223 übt seine Wirkung aus, indem er die Kinaseaktivität von CDK5 und CDK2 hemmt. Diese Hemmung führt zur Störung des Zellzyklusfortschritts und induziert einen Zellzyklusarrest. Die Verbindung bindet an die aktive Stelle der Kinasen und verhindert die Phosphorylierung von nachgeschalteten Substraten. Dies führt zur Hemmung der Zellproliferation und -migration, insbesondere in Darmkrebszellen .
Wirkmechanismus
CDK5 inhibitor 20-223 exerts its effects by inhibiting the kinase activity of CDK5 and CDK2. This inhibition leads to the disruption of cell cycle progression and induces cell cycle arrest. The compound binds to the active site of the kinases, preventing the phosphorylation of downstream substrates. This results in the inhibition of cell proliferation and migration, particularly in colorectal cancer cells .
Vergleich Mit ähnlichen Verbindungen
CDK5-Inhibitor 20-223 weist strukturelle Ähnlichkeiten mit anderen CDK-Inhibitoren wie AT7519 auf. Beide Verbindungen haben einen Aminopyrazol-Kern, aber CDK5-Inhibitor 20-223 ist deutlich potenter. In Kinase-Assays ist CDK5-Inhibitor 20-223 gegenüber CDK5 etwa 3,5-fach und gegenüber CDK2 etwa 65,3-fach potenter als AT7519 . Diese erhöhte Potenz macht CDK5-Inhibitor 20-223 zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen.
Ähnliche Verbindungen umfassen:
AT7519: Ein klinisch eingesetzter CDK-Inhibitor mit einem ähnlichen Aminopyrazol-Kern.
Eigenschaften
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(20-18-12-17(21-22-18)15-6-3-7-15)11-13-8-9-14-4-1-2-5-16(14)10-13/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVIDDQHAQSPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935772.png)
![N-(3-BROMOPHENYL)-2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2935773.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2935774.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2935777.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2935779.png)

![2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2935783.png)
![4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2935784.png)
![ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2935787.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2935788.png)
